
N-(4-tert-butylbenzyl)-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
N-[(4-TERT-BUTYLPHENYL)METHYL]-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a chlorinated pyrimidine ring, and a thiolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-TERT-BUTYLPHENYL)METHYL]-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the tert-butylphenyl group and the chlorinated pyrimidine ring. The thiolane moiety is then introduced through a series of reactions that may include alkylation, chlorination, and sulfonylation. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-TERT-BUTYLPHENYL)METHYL]-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorinated pyrimidine ring can be reduced under specific conditions.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents.
Major Products
Scientific Research Applications
N-[(4-TERT-BUTYLPHENYL)METHYL]-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-TERT-BUTYLPHENYL)METHYL]-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the complex pyrimidine and thiolane moieties.
N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide: Similar structure but with different functional groups.
Uniqueness
N-[(4-TERT-BUTYLPHENYL)METHYL]-5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H26ClN3O5S2 |
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Molecular Weight |
500.0 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-5-chloro-N-(1,1-dioxothiolan-3-yl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H26ClN3O5S2/c1-21(2,3)15-7-5-14(6-8-15)12-25(16-9-10-32(29,30)13-16)19(26)18-17(22)11-23-20(24-18)31(4,27)28/h5-8,11,16H,9-10,12-13H2,1-4H3 |
InChI Key |
SJSJZYWWHWDZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C |
Origin of Product |
United States |
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